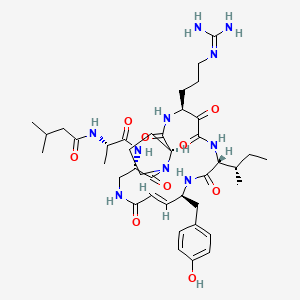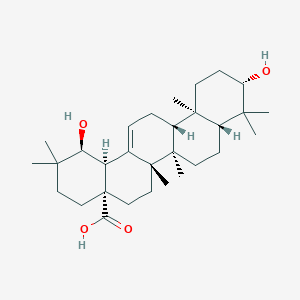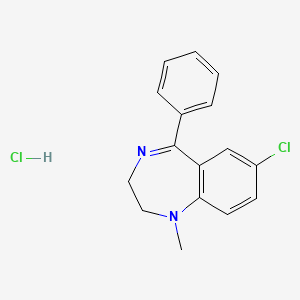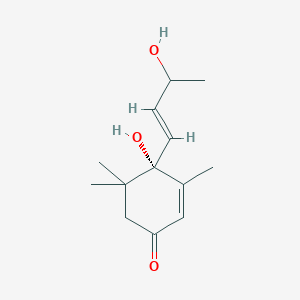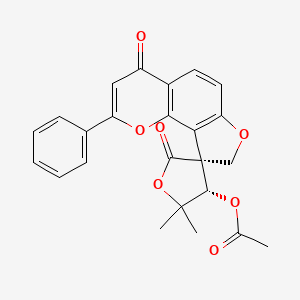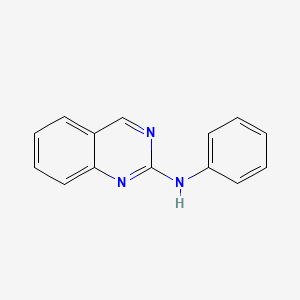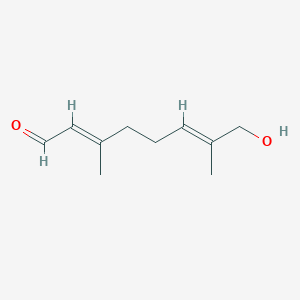
13(S)-HPODE methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13(S)-HPODE methyl ester is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of 13(S)-HPODE with methanol. It derives from a methyl linoleate and a 13(S)-HPODE.
科学的研究の応用
Enzymatic Interaction and Inactivation
13(S)-HPODE methyl ester plays a role in enzymatic processes. It has been shown to inactivate reticulocyte lipoxygenase independently of any hydroperoxidase reaction. The formation of Fe(III) complexes of the enzyme with hydroperoxyfatty acid compounds precedes this inactivation (Rapoport, Härtel, Schewe, & Kühn, 1986).
Oxidation Processes and Lipid Analysis
In studies of oxidation processes, 13(S)-HPODE methyl ester has been identified as a product of enzymatic transformations of linoleic acid and its esters. For instance, lipoxygenase isoenzymes from germinating barley were found to produce regio- and stereoisomers of hydroperoxy octadecadienoates (HPODE) including 13(S)-HPODE methyl ester, indicating its significance in lipid oxidation studies (Garbe, de Almeida, Nagel, Wackerbauer, & Tressl, 2006).
Role in Cellular Processes and Disease Mechanisms
Research has indicated the role of 13(S)-HPODE methyl ester in cellular and disease mechanisms. For example, in studies of oxidized low-density lipoprotein (LDL), cholesterol ester hydroperoxide, closely related to 13(S)-HPODE, is suggested to be involved in various diseases. Enzymatic oxidation of cholesterol ester in vivo, including 13(S)-HPODE, is considered significant in understanding biochemical oxidation mechanisms and their involvement in diseases (Ito, Shimizu, Kato, Ogura, & Nakagawa, 2020).
Enantioselective Conversion in Chemical Processes
13(S)-HPODE methyl ester undergoes enantioselective conversion in certain chemical processes. Niobium (V) ethoxide, for example, catalyzes the rearrangement of 13(S)-HPODE methyl ester to form diastereomeric α, β-epoxy alcohols, indicating its potential in the study of catalytic transformations and synthesis of specific lipid compounds (Piazza, Foglia, & Nuñez, 1998).
Impact on Protein Structure and Function
The interaction of 13(S)-HPODE with proteins has been studied, revealing its impact on protein structure and functional properties. In rice protein, incubation with 13(S)-HPODE resulted in protein carbonylation, loss of sulfhydryl groups, and changes in protein solubility and emulsifying properties, illustrating its potential impact in food science and nutrition (Wu, Li, & Wu, 2020).
特性
分子式 |
C19H34O4 |
|---|---|
分子量 |
326.5 g/mol |
IUPAC名 |
methyl (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,13,16,18,21H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m0/s1 |
InChIキー |
WWBBEXJQOOTEIL-QGWXGPBYSA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)OC)OO |
正規SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)OO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoro-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzoxazole](/img/structure/B1252746.png)
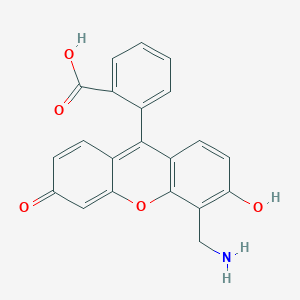
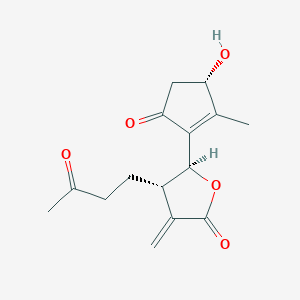
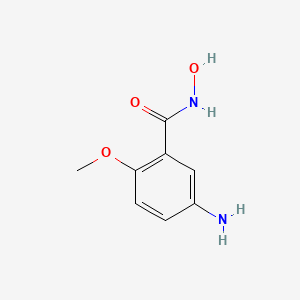
![(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1252751.png)
